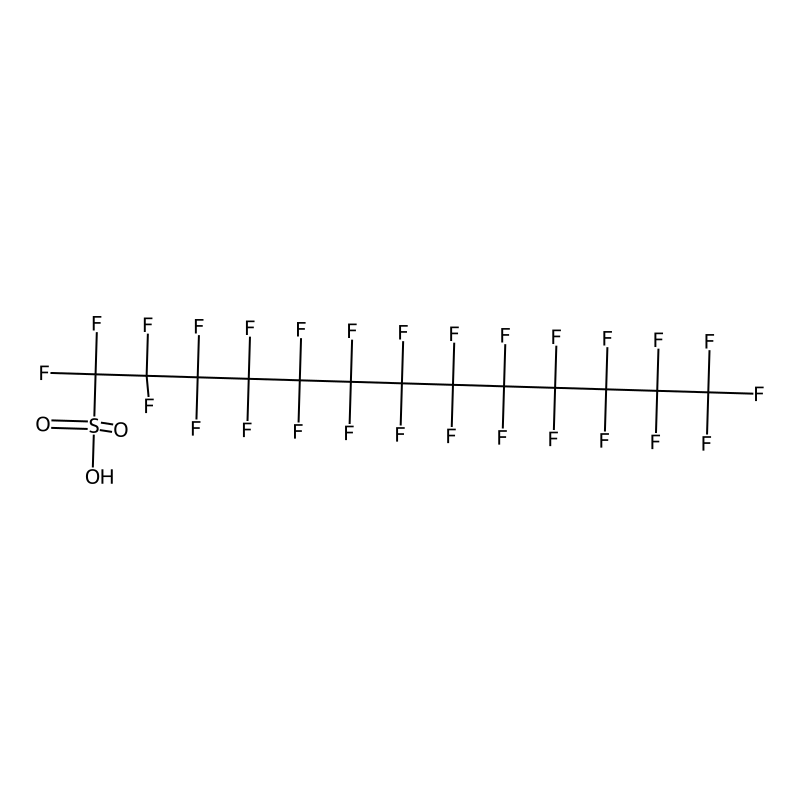

Perfluorotridecanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perfluorotridecanesulfonic acid is a synthetic perfluorinated compound characterized by the molecular formula and a molecular weight of 750.17 g/mol. It belongs to the family of perfluoroalkyl substances, which are known for their stability and resistance to degradation in the environment. This compound was first synthesized in the 1990s as a replacement for perfluorooctanesulfonic acid, which has been associated with significant environmental and health risks due to its toxicity and persistence in ecosystems .

Due to its structure, it does not readily participate in typical organic reactions such as nucleophilic substitutions or eliminations.

Research indicates that perfluorotridecanesulfonic acid is persistent in biological systems and can bioaccumulate in organisms. It has been shown to induce oxidative stress and disrupt endocrine functions, potentially leading to adverse health effects. Animal studies have revealed that it can impair immune function and may be linked to carcinogenic effects, as classified by the United States Environmental Protection Agency .

The synthesis of perfluorotridecanesulfonic acid typically involves:

- Electrochemical Fluorination: This method utilizes a four-electrode cell where sulfuric acid and a fluorinated hydrocarbon are electrolyzed. The process results in the formation of perfluorinated sulfonic acids.

- Purification Techniques: Post-synthesis, the product is purified using methods such as crystallization, ion exchange, and distillation to remove impurities and by-products .

Perfluorotridecanesulfonic acid has several industrial applications, including:

- Surfactants: Used in formulations for coatings and cleaning agents due to its surface-active properties.

- Fire-Fighting Foams: Employed in formulations for aqueous film-forming foams.

- Electronics Manufacturing: Utilized in the production of semiconductors and other electronic components.

- Environmental Monitoring: Acts as a tracer due to its persistence and detectability in environmental samples .

Studies on the interactions of perfluorotridecanesulfonic acid with biological systems have shown that it can bind to proteins and disrupt normal cellular functions. Its ability to accumulate in tissues raises concerns about long-term exposure effects. Research continues into its mechanisms of action, particularly regarding endocrine disruption and oxidative stress pathways .

Perfluorotridecanesulfonic acid shares similarities with other perfluoroalkyl substances but is distinguished by its unique chain length and sulfonic acid functional group. Here are some similar compounds for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluorooctanesulfonic acid | Shorter carbon chain; widely studied for toxicity | |

| Perfluorononanesulfonic acid | Intermediate carbon chain; similar applications | |

| Perfluorodecanesulfonic acid | Slightly longer chain; similar chemical properties |

Perfluorotridecanesulfonic acid is unique due to its specific carbon chain length (thirteen carbons) and its strong acidic character, which influences its reactivity and applications compared to other perfluoroalkyl substances .